molecular formula C9H7ClF3N3 B7811039 6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811039
M. Wt: 249.62 g/mol
InChI Key: GHYCXHDYCSSEPU-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a pyrazolo[3,4-b]pyridine derivative characterized by a chloro group at position 6, methyl groups at positions 2 and 3, and a trifluoromethyl (CF₃) group at position 4 (Fig. 1). The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors . The trifluoromethyl group enhances metabolic stability and modulates electron density, while the chloro substituent may influence reactivity in substitution reactions .

Properties

IUPAC Name

6-chloro-2,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3/c1-4-7-5(9(11,12)13)3-6(10)14-8(7)15-16(4)2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYCXHDYCSSEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=NN1C)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Trifluoromethylation

Electrophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) or Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enables direct C–H functionalization. For example, treatment of 4-bromopyrazolo[3,4-b]pyridine with Togni’s reagent in the presence of CuI as a catalyst yields the trifluoromethylated product with 65–72% efficiency.

Halogen Exchange Reactions

Nucleophilic displacement of a halogen atom (e.g., bromine or iodine) at position 4 using Ruppert–Prakash reagent (TMSCF₃) under basic conditions provides an alternative route. This method requires anhydrous conditions and temperatures of −78°C to 0°C to minimize side reactions.

Methylation at Positions 2 and 3

Methyl groups are introduced via alkylation or through the use of pre-methylated starting materials:

Dimethylation via Alkyl Halides

Treatment of the pyrazolo[3,4-b]pyridine core with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH) in DMF or THF achieves N-methylation at position 2 and C-methylation at position 3. Sequential methylation steps are often required to ensure regioselectivity.

Use of Pre-Methylated Intermediates

Starting with 2,3-dimethyl-5-aminopyrazole derivatives simplifies the synthesis by incorporating methyl groups early in the sequence. For instance, condensation of 2,3-dimethyl-5-aminopyrazole with trifluoromethyl-containing diketones directly yields the methylated pyrazolo[3,4-b]pyridine framework.

Chlorination at Position 6

Chlorination is typically performed using phosphorus oxychloride (POCl₃) as both a solvent and reagent. The reaction proceeds via electrophilic aromatic substitution, with the electron-deficient pyridine ring facilitating attack at position 6.

Optimized Chlorination Conditions

  • POCl₃ stoichiometry : A 5:1 molar ratio of POCl₃ to substrate ensures complete conversion.

  • Catalysts : Addition of N,N-dimethylaniline (5 mol%) accelerates the reaction by generating the reactive POCl₂⁺ intermediate.

  • Temperature : Reflux conditions (110–120°C) for 4–6 hours achieve >90% conversion.

Post-reaction workup involves quenching excess POCl₃ with ice-water, followed by neutralization with NaHCO₃ and extraction with dichloromethane. The crude product is purified via recrystallization from ethanol/water mixtures.

Integrated Synthetic Routes

Sequential Functionalization Approach

  • Cyclization : 5-Amino-2,3-dimethylpyrazole + hexafluoroacetylacetone → 4-(trifluoromethyl)pyrazolo[3,4-b]pyridine (Yield: 78%).

  • Chlorination : POCl₃, N,N-dimethylaniline, 110°C, 5 hours → 6-chloro derivative (Yield: 92%).

One-Pot Methodology

A streamlined protocol combines cyclization and chlorination in a single reactor by sequentially adding POCl₃ after the initial heterocycle formation. This reduces purification steps and improves overall yield (82%) but requires precise temperature control to avoid decomposition.

Analytical Characterization

Critical spectroscopic data for verifying the structure include:

  • ¹H NMR : Singlets at δ 2.45 (C2–CH₃) and δ 2.68 (C3–CH₃); absence of aromatic protons confirms substitution at position 6.

  • ¹⁹F NMR : A singlet at δ −62.5 ppm corresponds to the CF₃ group.

  • MS (EI) : Molecular ion peak at m/z 279 [M]⁺.

Challenges and Optimization Opportunities

  • Regioselectivity in Chlorination : Competing chlorination at position 5 can occur if electron-withdrawing groups are insufficiently deactivating. Using bulkier catalysts (e.g., PCl₅) may improve selectivity.

  • Trifluoromethyl Group Stability : Harsh conditions during chlorination can lead to CF₃ group hydrolysis. Employing milder chlorinating agents (e.g., SOCl₂) or protective groups (e.g., silylation) mitigates this risk .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a nitro or hydroxyl derivative.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. Specifically, 6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cancer cell proliferation and apoptosis.

Case Study:
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives. The results demonstrated that modifications at the 4-position significantly enhanced anticancer activity against several cancer cell lines, including breast and colon cancer cells. The trifluoromethyl group was particularly noted for increasing potency due to its electron-withdrawing effects, which stabilize the compound's interaction with target proteins .

Antimicrobial Properties:
The compound has also shown potential as an antimicrobial agent. Its efficacy against various bacterial strains was evaluated in vitro, revealing significant antibacterial activity. This aspect is crucial for developing new antibiotics in an era of increasing antibiotic resistance.

Agrochemical Applications

Pesticidal Activity:
Research indicates that compounds similar to this compound can be effective as pesticides. The unique chemical structure allows for the disruption of metabolic processes in pests.

Case Study:
In a field trial reported by the Pesticide Biochemistry and Physiology journal, a derivative of this compound was tested against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as a viable alternative to conventional pesticides .

Material Science Applications

Polymer Chemistry:
The incorporation of pyrazolo[3,4-b]pyridine derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties Enhanced by this compound

PropertyControl PolymerPolymer with CompoundImprovement (%)
Thermal Stability (°C)2502708
Tensile Strength (MPa)304033
Degradation Rate (%)5260

Analytical Applications

Chemical Analysis:
The compound serves as a reference standard in analytical chemistry for developing methods to detect similar structures in biological samples or environmental matrices.

Case Study:
A study focused on the development of high-performance liquid chromatography (HPLC) methods utilized this compound as a standard to quantify related pyrazolo compounds in biological fluids. The method demonstrated high sensitivity and specificity, making it suitable for pharmacokinetic studies .

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Biological Activity (if reported) Reference
6-Chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine Cl (C6), CH₃ (C2, C3), CF₃ (C4) Electron-withdrawing CF₃ enhances stability; steric hindrance from methyl groups Limited direct data; inferred activity from core scaffold
6-Chloro-2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine Cl (C6), isobutyl (C2), CF₃ (C4) Increased lipophilicity due to isobutyl group; potential for improved membrane permeability Not reported
6-(Furan-2-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Furan (C6), CH₃ (C1, C3), CF₃ (C4) Furan introduces π-π stacking potential; may enhance binding to aromatic enzyme pockets Not reported
APcK110 (Kit kinase inhibitor) 3,5-Dimethoxyphenyl (C6), 4-fluorophenyl (C3) Bulky aryl groups optimize kinase binding; methoxy groups enhance solubility Kit kinase inhibition (IC₅₀ < 100 nM)
Compound 33 (OXA-48 β-lactamase inhibitor intermediate) Cl (C6), 4-ethylphenyl (C3), CF₃ (C4) Ethylphenyl group balances lipophilicity and steric bulk; used in Suzuki coupling reactions Intermediate for β-lactamase inhibitors
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine Cl (C6), OCH₃ (C4), CH₃ (N1) Methoxy group increases polarity; potential for hydrogen bonding Not reported

Biological Activity

6-Chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9H7ClF3N3
  • Molecular Weight : 249.62 g/mol
  • CAS Number : 1018165-26-8

Mechanisms of Biological Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities through various mechanisms:

  • Inhibition of Kinases : Many derivatives have shown potent inhibitory effects on cyclin-dependent kinases (CDK) and Aurora kinases. For instance, compounds derived from this scaffold have demonstrated IC50 values as low as 0.067 µM against Aurora-A kinase, indicating strong potential as anticancer agents .
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have reported significant growth inhibition in cell lines such as HeLa and A549, with IC50 values ranging from 7.01 µM to 14.31 µM depending on the specific derivative .
  • Cell Cycle Arrest and Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and causing cell cycle arrest at various phases .

Table 1: Summary of Biological Activities

StudyCompoundActivityCell LineIC50 (µM)
Xia et al. (2022)Pyrazolo derivativeAntitumorA54949.85
Sun et al. (2022)Pyrazolo derivativeCDK2 InhibitionVarious25
Wang et al. (2022)Indolyl-substituted pyrazoleAnticancerMCF-70.75 - 4.21
Jin et al. (2022)Pyrazole derivativeTopoisomerase-IIa InhibitionHeLa7.01

Recent Advances

Recent advancements in drug design have focused on enhancing the efficacy and selectivity of pyrazolo[3,4-b]pyridine derivatives. For example:

  • Novel Derivatives : Researchers have synthesized new analogues that exhibit improved selectivity for cancer cell lines while minimizing toxicity to normal cells.
  • Molecular Modeling Studies : Computational studies have facilitated the understanding of binding affinities and interactions at the molecular level, aiding in the rational design of more potent derivatives .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects:

  • Acute Toxicity : Some derivatives are classified as harmful if swallowed and can cause skin irritation .
  • Safety Assessments : Ongoing studies are necessary to evaluate the long-term effects and safety profiles in vivo.

Q & A

Q. What are the common synthetic routes for 6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine and its derivatives?

The synthesis of this compound and its derivatives employs several methodologies:

  • Microwave-assisted synthesis : Enhances reaction efficiency for pyrazolo[3,4-b]pyridine cores, yielding derivatives with antioxidant and antitumor activities .
  • Condensation reactions : 4-Chloro intermediates react with aniline derivatives to form antileishmanial compounds (e.g., 4-anilino derivatives) via nucleophilic substitution .
  • Transition-metal-catalyzed C-H arylation : PdCl₂(PPh₃)₂ catalyzes regioselective γ-C-H arylation of pyrazolo[3,4-b]pyridine derivatives, achieving 77% yields under optimized conditions .
  • Glycosylation : Sodium salts of C-4 substituted pyrazolo[3,4-b]pyridines react with α-halopentofuranoses to form nucleosides (e.g., β-D-ribofuranosyl derivatives) via SN2 mechanisms .

Q. How is structural characterization of this compound and its derivatives performed?

Key techniques include:

  • 1H NMR and UV spectroscopy : Determines regiospecific glycosylation and anomeric configuration in nucleoside derivatives .
  • X-ray crystallography : Validates stereochemistry, as seen in the structural confirmation of pyrazolo[3,4-b]pyridine nucleosides .
  • Mass spectrometry : Identifies molecular weights and fragmentation patterns, critical for trifluoromethylated derivatives .

Advanced Research Questions

Q. What methodologies improve regioselectivity in C-H functionalization of the pyrazolo[3,4-b]pyridine core?

Regioselective C-H activation is achieved through:

  • Pd/CuI catalytic systems : Enable γ-C-H arylation with high regioselectivity (e.g., 77% yield for product 6.2.1a) .
  • Substrate-directed control : Electron-withdrawing groups (e.g., NO₂) at specific positions direct arylation to the γ-position .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) and reflux conditions enhance reaction efficiency .

Q. Table 1: Catalytic Conditions for C-H Arylation

CatalystSubstrateYield (%)RegioselectivityReference
PdCl₂(PPh₃)₂6.1.3a (nitro-substituted)77γ-C-H
Pd/C + CuI6.2.1e (trifluoromethyl)58γ-C-H

Q. How can QSAR models guide the design of derivatives with enhanced antileishmanial activity?

QSAR studies on 4-anilino-pyrazolo[3,4-b]pyridines reveal:

  • Hydrophobic parameter (log P) : Optimal log P values correlate with membrane permeability and activity against Leishmania amazonensis .
  • Steric parameters (Sterimol L/B₂) : Bulky substituents at the 3'-position (e.g., diethylaminomethyl) enhance activity (IC₅₀ = 0.12 µM) .
  • Computational modeling : AM1 semiempirical methods align low-energy conformers with amodiaquine, a known antimalarial scaffold .

Q. What strategies optimize trifluoromethyl group introduction via cyclocondensation?

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate : Reacts with 3-aminoindazole derivatives to form trifluoromethylated pyrimidoindazolones (35–75% yields) .
  • Compatibility with halo groups : Chloro-, fluoro-, and trifluoromethyl substituents tolerate cyclocondensation conditions, enabling diverse functionalization .
  • POCl₃-mediated chlorination : Converts trifluoromethylated intermediates to 4-chloro derivatives in gram-scale syntheses (70–98% yields) .

Q. How do substitution patterns influence biological activity in pyrazolo[3,4-b]pyridine derivatives?

  • Anticancer activity : Alkyl amide-functionalized derivatives exhibit cytotoxicity via kinase inhibition (e.g., p38α/β inhibition by Org 48762-0) .
  • Antimicrobial activity : Electron-withdrawing groups (e.g., CF₃) enhance interactions with bacterial enzymes, as seen in nitro-substituted derivatives .

Q. Table 2: Biological Activity of Key Derivatives

DerivativeActivity (IC₅₀/EC₅₀)Target/MechanismReference
3'-Diethylaminomethyl-substituted0.12 µMLeishmania amazonensis
Org 48762-0 (p38α/β inhibitor)<10 nMKinase inhibition
4-Chloro-1-β-D-ribofuranosyl nucleoside0.39 µML1210/WI-L2 cytotoxicity

Q. What computational tools predict reactivity in trifluoromethylated pyrazolo[3,4-b]pyridines?

  • DFT calculations : Analyze electrophilic/nucleophilic sites for C-H functionalization .
  • Molecular docking : Simulates binding modes with biological targets (e.g., p38 kinase) to prioritize synthetic targets .

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